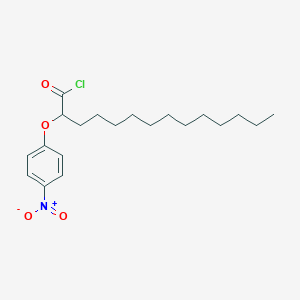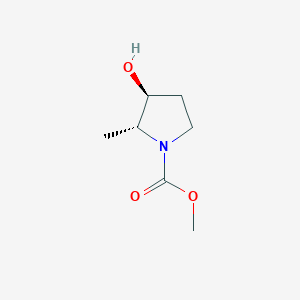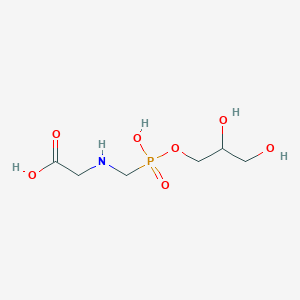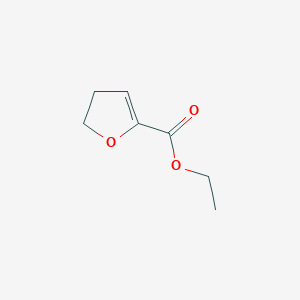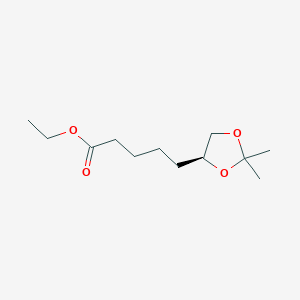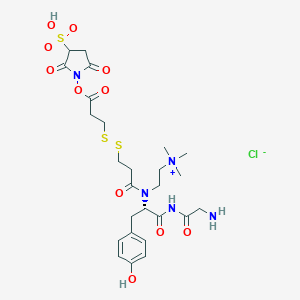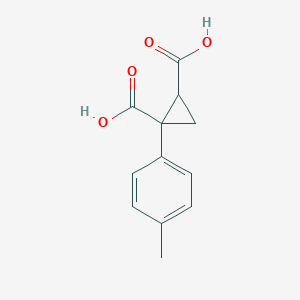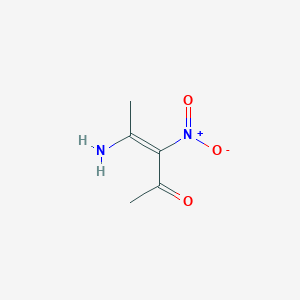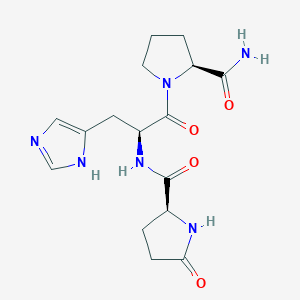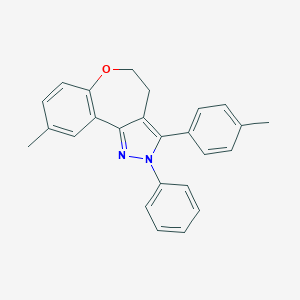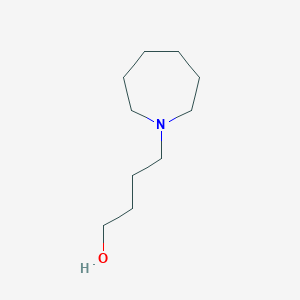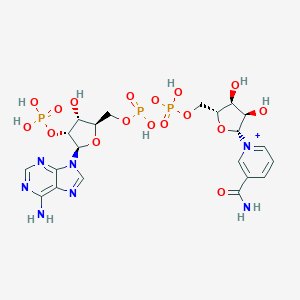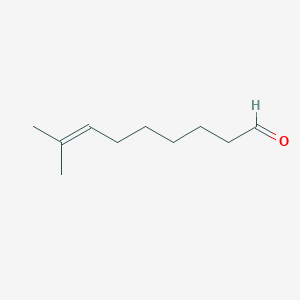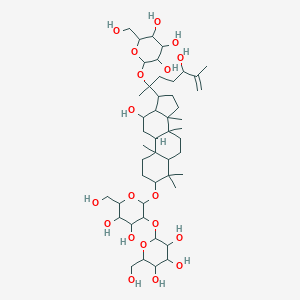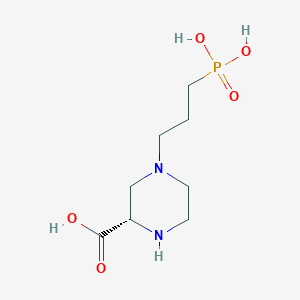
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-, also known as CPP, is a synthetic compound that has gained significant attention in the field of neuroscience due to its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- acts as a competitive antagonist of the NMDA receptor, binding to the glycine site of the receptor. By blocking the glycine site, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- prevents the binding of glycine, which is required for the activation of the NMDA receptor. This results in a decrease in the influx of calcium ions into the neuron, which is believed to be responsible for the neuroprotective effects of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-.
生化学的および生理学的効果
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of ischemic stroke. In addition, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been shown to modulate the release of dopamine and other neurotransmitters, which may be responsible for its potential therapeutic effects in schizophrenia.
実験室実験の利点と制限
One of the advantages of using 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- in lab experiments is its well-established synthesis procedure, which allows for the production of high-purity and high-yield 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-. In addition, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been extensively studied for its potential therapeutic applications in various neurological disorders, which makes it a promising candidate for further research. However, one of the limitations of using 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-. One potential direction is the development of more potent and selective NMDA receptor antagonists that can modulate the receptor without causing toxicity. Another direction is the investigation of the potential therapeutic applications of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- in other neurological disorders, such as epilepsy and traumatic brain injury. Furthermore, the development of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- derivatives with improved pharmacokinetic properties may increase their potential as therapeutic agents.
合成法
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of piperazine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected piperazine is then reacted with 3-bromopropylphosphonic acid diethyl ester to obtain the desired product, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-. The synthesis of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- is a well-established procedure, and several modifications have been reported to improve the yield and purity of the final product.
科学的研究の応用
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has also been studied for its potential use in the treatment of schizophrenia, as it can modulate the NMDA receptor, which is believed to be involved in the pathophysiology of the disease. In addition, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of ischemic stroke.
特性
CAS番号 |
124190-29-0 |
|---|---|
製品名 |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- |
分子式 |
C8H17N2O5P |
分子量 |
252.2 g/mol |
IUPAC名 |
(2S)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m0/s1 |
InChIキー |
CUVGUPIVTLGRGI-ZETCQYMHSA-N |
異性体SMILES |
C1CN(C[C@H](N1)C(=O)O)CCCP(=O)(O)O |
SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
正規SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



